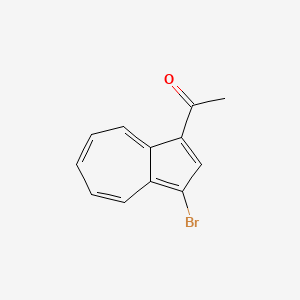
Ethanone, 1-(3-bromo-1-azulenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(3-bromo-1-azulenyl)- is an organic compound with the molecular formula C12H9BrO It is a derivative of azulenyl ethanone, where a bromine atom is substituted at the third position of the azulenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-bromo-1-azulenyl)- typically involves the bromination of 1-azulenylethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to ensure selective bromination at the desired position on the azulenyl ring.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-bromo-1-azulenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The bromination reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
Ethanone, 1-(3-bromo-1-azulenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out under acidic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products include substituted azulenyl ethanones with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products include carboxylic acids and other oxidized derivatives of azulenyl ethanone.
Reduction Reactions: The major products include alcohols and other reduced derivatives of azulenyl ethanone.
科学研究应用
Ethanone, 1-(3-bromo-1-azulenyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethanone, 1-(3-bromo-1-azulenyl)- involves its interaction with various molecular targets and pathways. The bromine atom and the azulenyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
1-Azulenylethanone: The parent compound without the bromine substitution.
1-(3-Chloro-1-azulenyl)ethanone: A similar compound with a chlorine atom instead of bromine.
1-(3-Iodo-1-azulenyl)ethanone: A similar compound with an iodine atom instead of bromine.
Uniqueness
Ethanone, 1-(3-bromo-1-azulenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
92025-35-9 |
|---|---|
分子式 |
C12H9BrO |
分子量 |
249.10 g/mol |
IUPAC 名称 |
1-(3-bromoazulen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)11-7-12(13)10-6-4-2-3-5-9(10)11/h2-7H,1H3 |
InChI 键 |
BMZNJYNWCPSPPE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C2C1=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)

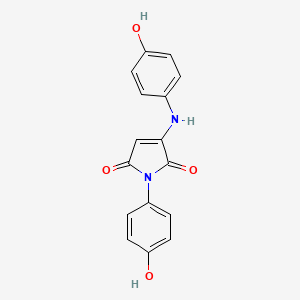
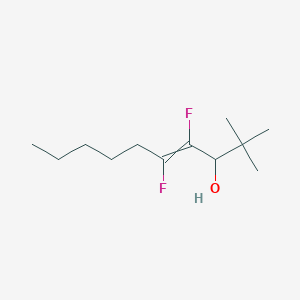
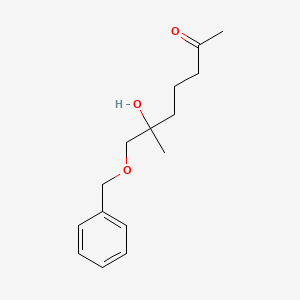
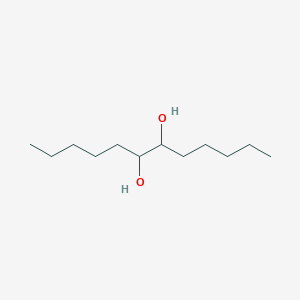

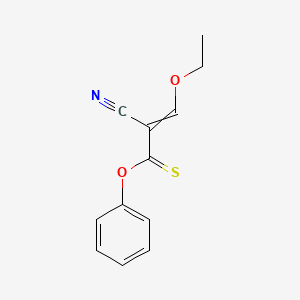
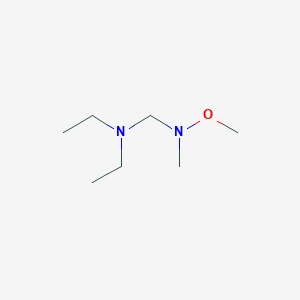
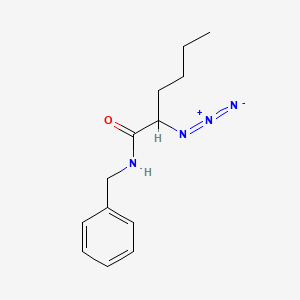
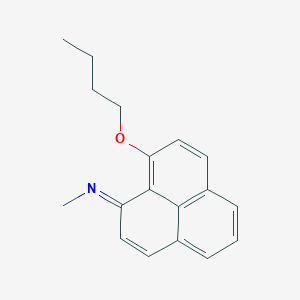
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
